(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound features a benzo[d]thiazole scaffold substituted with methyl groups at positions 5 and 7, a propargyl (prop-2-yn-1-yl) group at position 3, and an (E)-configured imine linkage to a 1-methyl-1H-pyrazole-5-carboxamide moiety. The (E)-configuration at the imine bond is critical for maintaining planar geometry, which may influence binding interactions in biological systems. Key structural attributes include:
- Benzo[d]thiazole core: Enhances aromatic stacking interactions.
- Propargyl group: Offers reactivity for synthetic modifications.
- Methyl substitutions: Improve metabolic stability by reducing susceptibility to oxidative metabolism.
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-5-8-21-14-10-11(2)9-12(3)15(14)23-17(21)19-16(22)13-6-7-18-20(13)4/h1,6-7,9-10H,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWKSRJJKMHNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=NN3C)S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including anticancer, antimicrobial, and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.5 g/mol. The structural characteristics include a thiazole moiety and a pyrazole carboxamide, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1173629-87-2 |
Anticancer Activity
Recent studies have demonstrated that compounds with thiazole and pyrazole scaffolds exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines. The compound has been evaluated for its cytotoxic effects using the MTT assay, revealing an IC50 value comparable to standard chemotherapeutics such as doxorubicin in specific cancer cell lines .
Case Study:
In a study focusing on the structure-activity relationship (SAR), it was found that the presence of the dimethyl group on the phenyl ring enhances cytotoxicity against A-431 and Jurkat cell lines. The compound's mechanism of action involves inducing apoptosis through interaction with Bcl-2 proteins .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively documented. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibitory activity at low concentrations (IC50 values in the nanomolar range) .
Data Table: Antimicrobial Activity
| Bacterial Strain | IC50 (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole-based compounds has also been explored. In animal models, compounds similar to the one discussed have demonstrated efficacy in reducing seizure activity induced by pentylenetetrazole (PTZ). The SAR analysis indicates that modifications in the thiazole ring significantly affect anticonvulsant activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling pathways. Molecular dynamics simulations suggest that the compound binds effectively to Bcl-2 proteins, promoting apoptosis in cancer cells through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Insights:
Substituent Effects :
- The propargyl group in the target compound contrasts with the 2-methoxyethyl group in . Propargyl’s terminal alkyne enables click chemistry applications, whereas 2-methoxyethyl may enhance aqueous solubility due to its polar ether group .
- Methyl groups at positions 5 and 7 on the benzo[d]thiazole (target compound) likely reduce steric hindrance compared to bulkier substituents (e.g., methoxyethyl in ).
Heterocycle Variations :
- Compounds with pyrazole-thiophene cores () prioritize π-π stacking interactions, whereas benzo[d]thiazole-based compounds (target, ) may exhibit stronger aromatic interactions in hydrophobic binding pockets .
Configuration and Linkage: The (E)-imine configuration in the target compound and ensures planar geometry, critical for binding to flat enzymatic pockets.
Physicochemical and Pharmacological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
